N-ethyl-2-methyl-5-(3-propan-2-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide
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Overview
Description
N-ethyl-2-methyl-5-(3-propan-2-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of triazolophthalazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, along with an ethyl group and a methylbenzenesulfonamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methyl-5-(3-propan-2-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazole ring, the fusion of the triazole with the phthalazine ring, and the introduction of the ethyl and methylbenzenesulfonamide groups. Common reagents used in these reactions include hydrazine derivatives, alkylating agents, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography. The choice of reagents and conditions is tailored to ensure high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methyl-5-(3-propan-2-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
N-ethyl-2-methyl-5-(3-propan-2-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-ethyl-2-methyl-5-(3-propan-2-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Triazolopyrazines: Compounds with a similar triazole ring fused to a pyrazine moiety.
Triazolopyrimidines: Compounds with a triazole ring fused to a pyrimidine moiety.
Triazolopyridazines: Compounds with a triazole ring fused to a pyridazine moiety .
Uniqueness
N-ethyl-2-methyl-5-(3-propan-2-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different scientific research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
900292-24-2 |
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Molecular Formula |
C21H23N5O2S |
Molecular Weight |
409.5g/mol |
IUPAC Name |
N-ethyl-2-methyl-5-(3-propan-2-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H23N5O2S/c1-5-22-29(27,28)18-12-15(11-10-14(18)4)19-16-8-6-7-9-17(16)21-24-23-20(13(2)3)26(21)25-19/h6-13,22H,5H2,1-4H3 |
InChI Key |
UNTNUCVHEBECBQ-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN3C(=NN=C3C(C)C)C4=CC=CC=C42)C |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN3C(=NN=C3C(C)C)C4=CC=CC=C42)C |
Origin of Product |
United States |
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